3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole
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Overview
Description
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a naphthalene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole typically involves the cyclization of naphthalene derivatives with suitable reagents. One common method is the reaction of naphthalene-1-carbaldehyde with an amine under acidic conditions to form the corresponding imine, which is then reduced to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the naphthalene ring .
Scientific Research Applications
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simple aromatic hydrocarbon with two fused benzene rings.
Pyrrole: A five-membered aromatic ring with one nitrogen atom.
Naphthopyrans: Compounds with a naphthalene ring fused to a pyran ring, known for their photochromic properties.
Uniqueness
3-(Naphthalen-1-yl)-2,5-dihydro-1H-pyrrole is unique due to its combination of a naphthalene ring and a pyrrole ring, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
756813-28-2 |
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Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C14H13N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-8,15H,9-10H2 |
InChI Key |
DWMUBMVZQXPGNN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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